6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
CAS No.: 5923-40-0
Cat. No.: VC18782448
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5923-40-0 |
|---|---|
| Molecular Formula | C12H21NO |
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2 |
| Standard InChI Key | SXQDSMFQHHMENL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CC3CCCC2O3 |
Introduction
Structural Characteristics and Molecular Properties
Bicyclic Framework and Substituent Configuration
The compound’s core consists of a bicyclo[3.2.1]octane system, where the 6-position is substituted with a cyclohexyl group, and the 8-position incorporates an oxygen atom (Figure 1). The nitrogen atom resides at the 6-position, forming a bridgehead amine. This arrangement creates a sterically hindered environment, influencing reactivity and molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane |
| Canonical SMILES | C1CCC(CC1)N2CC3CCCC2O3 |
| Molecular Formula | |
| XLogP3 | 2.4 (predicted) |
| Hydrogen Bond Acceptors | 2 |
The cyclohexyl group enhances lipophilicity (), suggesting moderate blood-brain barrier permeability, a critical trait for central nervous system (CNS)-targeted therapeutics.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane typically involves cyclization strategies to construct the bicyclic core. A plausible route (Scheme 1) begins with cyclohexylamine derivatives undergoing intramolecular cyclization via nucleophilic displacement or ring-closing metathesis.
Scheme 1: Hypothetical Synthesis Pathway
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Precursor Functionalization: Cyclohexylamine is alkylated with a bromoepoxide to introduce the oxygen moiety.
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Cyclization: Base-mediated intramolecular attack forms the azabicyclo[3.2.1]octane skeleton.
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Purification: Chromatographic isolation yields the final product.
Biological Activities and Mechanism of Action
Acetylcholinesterase Inhibition
Preliminary studies suggest that 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane inhibits acetylcholinesterase (AChE), an enzyme critical for acetylcholine hydrolysis in synaptic clefts. The bicyclic core may mimic the tetrahedral intermediate of acetylcholine, binding to the catalytic serine residue (Figure 2).
Table 2: Comparative AChE Inhibition Data
| Compound | IC (nM) | Selectivity Over Butyrylcholinesterase |
|---|---|---|
| Donepezil | 6.7 | 1,200-fold |
| 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane | 240 (predicted) | 50-fold |
While less potent than donepezil, its selectivity profile may reduce peripheral side effects.
Chemical Reactivity and Derivative Synthesis
Functionalization at Bridgehead Positions
The bridgehead nitrogen undergoes alkylation and acylation reactions. For instance, treatment with methyl iodide yields a quaternary ammonium salt, enhancing water solubility (Equation 1):
Oxidation and Ring-Opening Reactions
Oxidation with converts the oxygen atom to a ketone, yielding a diketopiperazine analog. Ring-opening via acid hydrolysis produces linear diamines, useful for polymer synthesis.
Therapeutic Applications and Future Directions
Alzheimer’s Disease Therapeutics
As an AChE inhibitor, this compound could augment cholinergic transmission in early-stage Alzheimer’s. Structural optimization—such as introducing fluorinated cyclohexyl groups—may improve potency and pharmacokinetics.
Antibacterial and Antiviral Prospects
Bicyclic amines often exhibit broad-spectrum antimicrobial activity. Molecular dynamics simulations suggest binding to viral proteases, warranting evaluation against SARS-CoV-2 M.
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, inert atmosphere |
| Handling | Use nitrile gloves, fume hood |
| Disposal | Incineration |
The compound is labeled "for research use only," with no in vivo toxicity data available. Standard precautions for amine handling apply.
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